The table below lists fundamental properties of the basic pyridinium iodide compound (C5H6IN) [1].
| Property | Value/Description |
|---|---|
| CAS Number | 18820-83-2 [1] |
| Molecular Formula | C5H6IN [1] |
| Molecular Weight | 207.01 g/mol [1] |
| Melting Point | 210 °C (decomposition) [1] |
| Density | 2.09 g/cm³ [1] |
| Form | White to Light yellow powder or crystal [1] |
| Water Solubility | Soluble [1] |
This is a standard method for synthesizing pyridinium-based ionic liquids through a quaternization reaction [2].
This synthesis workflow outlines the quaternization reaction process:
This protocol uses pyridinium iodide (PyI) to passivate defects on perovskite surfaces for highly efficient solar cells [4] [5].
This method details the in vitro assessment of cytotoxicity for pyridinium iodide derivatives [3].
Pyridinium iodide and its derivatives demonstrate significant utility across multiple advanced research fields.
As a surface passivator in planar perovskite solar cells (PSCs), PyI effectively reduces non-radiative recombination by neutralizing surface defects [4] [5].
Pyridinium iodide serves as a precursor for bioactive molecules. Key findings include:
Pyridinium iodide is a compound of significant interest due to its dual functionality as a cation-anion pair, enabling diverse applications from defect passivation in advanced photovoltaics to serving as a scaffold for anticancer agents. Future research may focus on:
This compound (C₅H₆IN, CAS No. 18820-83-2), also known as pyridinium iodide, is an acid addition salt formed from pyridine and hydriodic acid. This compound belongs to the broader class of pyridinium salts that have gained significant importance in pharmaceutical research and organic synthesis. The unique properties of the iodide counterion and the pyridinium cation make this compound particularly valuable for specialized synthetic applications, including demethylation reactions and as a precursor in materials science.
The significance of this compound in drug development is closely linked to the broader importance of pyridine-containing compounds in medicinal chemistry. Recent analyses reveal that pyridine rings are present in approximately 33% of FDA-approved anticancer drugs and 20% of CNS-acting pharmaceuticals approved in the last decade, highlighting their fundamental role in modern drug discovery [1]. As researchers continue to explore novel synthetic methodologies and pharmaceutical applications, this compound serves as a versatile reagent and building block with specific advantages in various chemical transformations.
This compound exhibits distinct physicochemical properties that determine its handling, storage, and application in research and industrial settings. The compound typically presents as a white to light yellow or light orange crystalline powder, with color variations potentially indicating storage history or purity levels. Its molecular structure features a pyridinium cation and an iodide anion, creating a salt with moderate solubility in polar solvents and characteristic decomposition behavior.
The following table summarizes the key physical and chemical properties of this compound:
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 18820-83-2 | [2] |
| Molecular Formula | C₅H₆IN | [2] |
| Molecular Weight | 207.01-207.012 g/mol | [2] |
| Melting Point | 210 °C (decomposes) | [2] |
| Density | 2.09 g/cm³ | [2] |
| Solubility in Water | Soluble | [2] |
| Physical Form | Powder to crystal | [2] |
| Storage Conditions | Room temperature, dry, cool | [2] |
| Hygroscopicity | Hygroscopic | [3] |
The reactivity profile of this compound is influenced by both the acidic pyridinium proton and the nucleophilic iodide counterion. The pyridinium cation can participate in hydrogen bonding interactions with various biological targets and synthetic intermediates, while the iodide anion serves as an excellent nucleophile and leaving group in substitution reactions. This dual reactivity makes the compound particularly valuable in synthetic chemistry applications where both acidity and nucleophilicity are required.
The compound's decomposition temperature of 210°C indicates moderate thermal stability, typical of organic ammonium salts. Its hygroscopic nature necessitates careful handling and storage under anhydrous conditions to maintain purity and reactivity. The relatively high density of 2.09 g/cm³ reflects the presence of the heavy iodine atom, which constitutes approximately 61% of the compound's molecular weight. These properties collectively influence the compound's behavior in various solvents and reaction conditions, guiding researchers in selecting appropriate experimental parameters for its application.
The synthesis of this compound typically follows a straightforward acid-base reaction between pyridine and hydriodic acid. This method offers high yields and requires minimal purification steps, making it suitable for both research and industrial scale production. The reaction proceeds through proton transfer from the strong acid (HI) to the basic nitrogen of pyridine, resulting in precipitation of the desired salt from solution.
A standard laboratory synthesis protocol involves the following steps:
This method typically yields high-purity this compound (>97%) suitable for most applications. The reaction can be performed under air atmosphere but should be conducted in a fume hood due to the potential release of hydrogen iodide vapors.
For pharmaceutical applications, additional purification steps may be implemented to achieve higher purity grades. Recrystallization from anhydrous ethanol or ethanol/ether mixtures can remove trace impurities and improve crystal morphology. The purity of the final product can be assessed using HPLC analysis (purity >98.0 area%) and nonaqueous titration (purity >97.0%) as specified by commercial suppliers [3].
Process optimization focuses on controlling crystal size distribution, minimizing residual solvent content, and ensuring batch-to-batch consistency. The synthetic workflow can be visualized as follows:
Synthesis Workflow for this compound Production
This compound serves as an effective demethylation reagent for cleaving methyl ethers, particularly aryl methyl ethers, to their corresponding phenolic compounds. This transformation leverages the acidic nature of the pyridinium ion and the nucleophilicity of the iodide anion in a concerted mechanism. The reaction typically proceeds at elevated temperatures (150-200°C) under anhydrous conditions, providing good to excellent yields for a range of substrates.
The proposed mechanism for demethylation involves:
This application is particularly valuable in natural product modification and the synthesis of drug metabolites, where selective demethylation is often required without affecting other sensitive functional groups.
This compound demonstrates remarkable catalytic activity in the reaction of trialkyl phosphites with various C=X electrophiles, including aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [4]. Among pyridine hydrohalides, the hydroiodide derivative shows particularly high activity, making it a preferred catalyst for these transformations.
This catalytic system provides a convenient method for synthesizing valuable building blocks such as:
The enhanced catalytic performance of this compound compared to other halide salts is attributed to the optimal nucleophilicity and leaving group ability of the iodide ion, which facilitates the initial phosphorylation step while allowing for efficient turnover.
This compound serves as a versatile precursor in the synthesis of complex pyridine-containing structures through methodologies such as the Kröhnke pyridine synthesis [5]. This reaction involves condensation of α-pyridinium methyl ketone salts (readily derived from this compound) with α,β-unsaturated carbonyl compounds to generate highly functionalized pyridine derivatives.
The significance of this application is magnified by the prevalence of pyridine motifs in pharmaceuticals. Recent analysis reveals that 54 FDA-approved drugs in the last decade contain pyridine rings, with particular dominance in anticancer (33%) and central nervous system (20%) therapeutics [1]. The relationship between this compound applications and drug development can be visualized as:
Pharmaceutical Applications of this compound in Drug Development
This compound requires careful handling to ensure researcher safety and compound stability. According to safety data, the compound carries the GHS07 warning symbol with specific hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") [3]. Although not classified as severely hazardous, proper personal protective equipment is essential when working with this compound.
The precautionary measures for handling this compound include:
Proper storage conditions are critical for maintaining the chemical integrity of this compound. The compound should be stored at room temperature in a cool, dark place (<15°C recommended), with protection from moisture due to its hygroscopic nature [3]. For long-term storage, maintaining the material under inert gas atmosphere (argon or nitrogen) helps prevent decomposition and discoloration.
The NFPA 704 hazard classification rates this compound as 0 for health hazards, 2 for flammability, and 0 for instability, indicating moderate fire hazard but low reactivity concerns [2]. In case of spillage, the material should be collected carefully and disposed of according to local regulations for halogen-containing organic compounds.
Comprehensive analytical characterization ensures the identity, purity, and quality of this compound for research applications. Commercial specifications typically require a minimum of 98.0% purity by HPLC analysis and 97.0% by nonaqueous titration [3]. These complementary methods verify both chromatographic purity and quantitative active component content.
Standard analytical procedures include:
Advanced spectroscopic techniques provide structural confirmation and additional purity assessment:
These analytical methods collectively ensure batch-to-batch consistency and reliable performance in synthetic applications, making this compound a dependable reagent for pharmaceutical research and development.
This compound represents a versatile reagent with specific applications in organic synthesis, particularly in demethylation reactions, phosphonate chemistry, and the preparation of functionalized pyridines via the Kröhnke synthesis. Its well-characterized physical properties, including a melting point of 210°C with decomposition, and straightforward synthesis make it readily accessible for research and development purposes.
The table below summarizes the fundamental physicochemical and safety data for pyridine hydroiodide (PyHI), also known as pyridinium iodide [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 18820-83-2 [1] [2] [3] |
| Molecular Formula | C₅H₆IN or C₅H₅N·HI [1] [3] |
| Molecular Weight | 207.01 - 207.012 g/mol [1] [3] |
| Appearance | White to Light yellow to Light orange powder to crystal [1] [3] |
| Melting Point | 210 °C (with decomposition) [1] [3] |
| Density | 2.09 g/cm³ [1] |
| Water Solubility | Soluble [1] [3] |
| Purity | >98.0% (HPLC) [3] |
| Storage | Room temperature, in a cool, dark place; recommended to be stored under inert gas due to hygroscopic nature [1] [3] |
This compound requires careful handling. While a full Safety Data Sheet (SDS) was not available in the search results, the identified hazards are summarized below [3]:
| Aspect | Information |
|---|---|
| GHS Pictogram | Warning [3] |
| Hazard Statements (H-Phrases) | H315: Causes skin irritation. H319: Causes serious eye irritation. [3] | | Precautionary Statements (P-Phrases) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists, get medical advice/attention. [3] |
A key application identified for this compound is its use as a precursor for perovskites in photovoltaic applications [2]. This suggests its role in the synthesis of advanced materials for solar cells.
The parent compound, pyridine, is a highly flammable and harmful liquid that can cause skin irritation and central nervous system effects, and requires stringent safety controls [4]. While the salt form (this compound) may have modified hazards, the core handling principles are crucial.
Diagram illustrating the formation, key properties, and primary application of this compound.
Pyridine hydroiodide is the salt formed when pyridine is protonated by hydroiodic acid (HI). Its molecular formula is C5H5N·HI (Molecular Weight: 207.01 g/mol) [1].
The key to predicting its NMR spectrum lies in understanding that in this salt, the pyridine exists in its protonated form (pyridinium). The protonation of the nitrogen atom significantly alters the electron density of the aromatic ring, leading to a predictable downfield shift (towards higher ppm values) of the proton signals compared to neutral pyridine [2].
The table below summarizes the expected ¹H NMR chemical shifts for this compound, inferred from data on the pyridinium ion in acidic conditions (D₂O, pH = 1) [2].
Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Position on Ring | Multiplicity | Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Ortho (2H) | Doublet | ~8.87 | Downfield from neutral pyridine (δ 8.53) |
| Para (1H) | Multiplet (Triplet-like) | ~8.44 | Downfield from neutral pyridine (δ 7.84) |
| Meta (2H) | Multiplet | ~7.98 | Downfield from neutral pyridine (δ 7.53) |
To accurately characterize this compound, you can follow this detailed experimental methodology.
1. Sample Preparation
2. Data Acquisition
3. Data Processing and Analysis
This experimental workflow for preparing and analyzing a this compound sample can be visualized as follows:
Experimental workflow for NMR characterization of this compound.
Pyridine hydroiodide (CAS RN: 18820-83-2), also known as pyridinium iodide, has the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1] [2].
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound (Pyridinium Iodide) |
| CAS RN | 18820-83-2 |
| Molecular Formula | C₅H₅N·HI |
| Molecular Weight | 207.01 g/mol |
| Purity | >97.0% - >98.0% (HPLC) [1] [2] |
| Physical Appearance | White to Light yellow/orange powder or crystals [1] |
| Melting Point | 210 °C (decomposition) [1] |
| Solubility | Soluble in water [1] |
| Storage | Room temp (recommended in a cool, dark place <15°C), under inert gas, avoid hygroscopic conditions [1] |
This compound requires careful handling to ensure laboratory safety [1].
| Aspect | Precautionary Measures |
|---|---|
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Personal Protection | Wear protective gloves, eye protection, and face protection. |
| In Case of Contact | Skin: Wash with plenty of soap and water. Take off contaminated clothing. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if possible. |
| If Irritation Occurs | For skin or eyes: Get medical advice/attention. |
| Storage & Handling | Store in a cool, dark place under inert gas. The compound is hygroscopic (absorbs moisture from air). |
This compound serves as a reagent and precursor in various chemical fields [2]. It is notably used as a precursor for perovskites in photovoltaic applications, which are materials for next-generation solar cells [2].
In organic synthesis, it can be involved in preparing other pyridine derivatives. The following diagram illustrates its potential role in the Kröhnke Pyridine Synthesis, a classical method for generating functionalized pyridines [3]:
Relationship of pyridine in Kröhnke synthesis
While this compound is a specific salt, several modern methodologies exist for constructing the pyridine ring itself [4] [3] [5]:
| Method | Key Feature | Example / Application |
|---|---|---|
| Kröhnke Pyridine Synthesis [3] | Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyls; gives highly functionalized pyridines. | Synthesis of complex polyaryl systems like bipyridines and terpyridines for ligands and bioactive molecules. |
| Guareschi-Thorpe (GT) Pyridine Synthesis [5] | Multi-component reaction in green, aqueous buffer using ammonium carbonate. | Eco-friendly synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine in high yield (96%). |
| Transition Metal-Catalyzed Coupling [4] | Enables C-C bond formation to install substituents on pyridine ring. | Suzuki cross-coupling of 2-pyridyl ammonium salts with organoboranes to make 2-alkylpyridines for agrochemistry. |
| Photoinduced & Radical Reactions [4] | Uses light instead of traditional catalysts for coupling reactions. | Purple light-promoted coupling of bromopyridines with Grignard reagents to make arylpyridines. |
This compound is a well-characterized chemical salt with specific applications in materials science and as a reagent in synthetic chemistry. Its role in the broader context of pyridine chemistry is significant, as the pyridine motif is a critical scaffold accessed through various classical and modern synthetic methods.
Pyridine hydroiodide is an organic salt with the chemical formula C5H6IN and a molecular weight of 207.01 g/mol [1]. It is a white to light yellow crystalline solid that finds application in organic synthesis and pharmaceutical research. This document provides detailed, actionable protocols for the synthesis, purification, and characterization of this compound, specifically tailored for researchers and drug development professionals. The synthesis is based on a straightforward acid-base reaction, while special emphasis is placed on purification methodologies adapted from patented industrial processes to ensure high product purity suitable for research applications [2].
This is the most direct and commonly reported method for synthesizing this compound.
Objective: To synthesize this compound from pyridine and hydroiodic acid.
Principle: The method utilizes a simple acid-base reaction where pyridine, a Lewis base, accepts a proton from hydroiodic acid (HI) to form the pyridinium cation, which pairs with the iodide anion [2].
Diagram 1: Synthesis of this compound via Acid-Base Reaction
Materials and Equipment:
Procedure:
Yield and Purity: The initial crude yield is typically high (>90%). The subsequent purification protocol (Section 3) is critical for obtaining a high-purity product.
Crude this compound may contain impurities from synthesis or decomposition. The following purification method, adapted from a patent on pyridine purification, ensures a high-quality product [2].
This protocol involves an acid-base treatment cycle to remove impurities, followed by recrystallization.
Objective: To purify crude this compound to a level suitable for pharmaceutical research and sensitive synthetic applications.
Principle: The protocol leverages differential solubility. Treating an aqueous solution of the salt with a base liberates free pyridine, which can be separated from water-soluble impurities. Re-acidification then regenerates the pure salt [2].
Diagram 2: Advanced Purification Workflow for this compound
Materials and Reagents:
Procedure [2]:
Alternative Alkalis and Acids: The patent indicates that other alkalis like KOH, or acids like H2SO4, HCl, or H3PO4 can be used in this purification process [2].
The purified compound should be characterized to confirm its identity and purity. The following table summarizes key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Conditions / Notes |
|---|---|---|
| CAS Number | 18820-83-2 [1] | |
| Molecular Formula | C5H6IN [1] | |
| Molecular Weight | 207.01 g/mol [1] | |
| Melting Point | 210 °C (decomposition) [1] | |
| Appearance | White to Light yellow crystalline powder [1] | |
| Density | 2.09 g/cm³ [1] | |
| Water Solubility | Soluble [1] | |
| Storage | Store at room temperature, in a dry and cool environment [1] | Keep container tightly closed. |
Table 2: Commercial Availability (Referenced for Context and Sourcing)
| Manufacturer | Product Number | Pack Size | Price (USD) |
|---|---|---|---|
| TCI Chemicals | P2672 | 5 g | $100 [1] |
Purified this compound serves as a stable, solid source of pyridinium ions and iodide anions. It is valuable in organic synthesis as a catalyst or reagent, particularly in reactions where a proton source and nucleophilic iodide are needed in tandem. The protocols outlined herein, especially the purification method based on industrial patent literature, provide a robust pathway to obtain this compound with the high purity required for advanced research and development in pharmaceutical and chemical sciences [2].
Pyridine hydroiodide (C₅H₅N·HI, CAS No. 18820-83-2) is an acid addition salt of pyridine and hydriodic acid that serves as a versatile reagent and catalyst in modern organic synthesis. With a molecular weight of 207.01 g/mol and typically available at 97% minimum purity, this compound has gained significant attention for its unique reactivity in various transformations, particularly in demethylation reactions and as a precursor for advanced materials including perovskites for photovoltaic applications [1]. These application notes provide detailed protocols and structural data to facilitate the implementation of this compound in research and development settings, with particular emphasis on its catalytic properties and handling considerations.
This compound belongs to the class of hydriodide salts formed through the acid-base reaction between pyridine and hydriodic acid. The compound exists as a pyridinium iodide salt, where the nitrogen atom of pyridine is protonated, forming a pyridinium cation paired with an iodide anion [2]. This ionic structure significantly influences its physical properties and reactivity compared to neutral pyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification |
|---|---|
| CAS Registry Number | 18820-83-2 |
| Molecular Formula | C₅H₅N·HI |
| Molecular Weight | 207.01 g/mol |
| Purity | 97% Minimum |
| Synonyms | Pyridinium iodide; pyridine*HOTf; pyridin-1-ium iodide |
| Appearance | Typically off-white to tan crystalline solid |
While the search results don't provide detailed spectral data, this compound can be characterized using standard analytical techniques. Proton NMR typically shows characteristic downfield shifts for the pyridinium ring protons compared to neutral pyridine, with specific patterns depending on the solvent system. Iodine elemental analysis can confirm stoichiometry and purity, while mass spectrometry generally shows the molecular ion peak corresponding to the pyridinium cation.
This compound serves as an effective demethylating agent for the cleavage of aryl methyl ethers, a transformation crucial in natural product synthesis and pharmaceutical intermediate preparation. The iodide anion functions as a nucleophile in displacement reactions, while the acidic pyridinium ion facilitates protonation of intermediates.
Reaction Mechanism:
This demethylation protocol is particularly valuable for base-sensitive substrates where harsher conditions would cause decomposition [2].
This compound demonstrates exceptional catalytic activity in reactions involving trialkyl phosphites and various C=X electrophiles. Research indicates it exhibits particularly high activity compared to other pyridine hydrohalides in facilitating the addition of phosphites to aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [2]. This broad utility makes it a versatile catalyst for synthesizing valuable organophosphorus compounds including:
Table 2: Synthetic Applications of this compound
| Application Type | Substrates | Products | Key Advantages |
|---|---|---|---|
| Demethylation | Aryl methyl ethers | Phenols | Selective cleavage, mild conditions |
| Phosphonate Synthesis | Trialkyl phosphites + C=X electrophiles | Various organophosphorus compounds | High catalytic activity, broad substrate scope |
| Quaternary Salt Formation | Styrene derivatives | Pyridinium compounds with primary alcoholic groups | Facile preparation of functionalized ammonium salts |
| Perovskite Precursor | - | Photovoltaic materials | High purity source for semiconductor applications |
The Kolodyazhnaya study (Russian J. General Chem. 2010, 80(4), 709-722) documented in the search results provides comprehensive evidence of the superior performance of this compound in these transformations compared to other catalysts in its class [2].
This compound participates in reactions with unsaturated compounds like styrene to produce quaternary pyridinium compounds containing primary alcoholic groups [2]. This transformation represents a valuable route to functionalized ammonium salts with potential applications as surfactants, phase-transfer catalysts, or ionic liquids.
Apparatus Preparation:
Reagent Quality:
Materials:
Procedure:
Validation:
Materials:
Procedure:
Notes:
Figure 1: Demethylation Mechanism Flowchart. This diagram illustrates the key steps in the this compound-mediated demethylation of aryl methyl ethers, highlighting the nucleophilic attack by iodide and subsequent regeneration of pyridine.
Figure 2: Catalytic Cycle in Phosphonate Synthesis. This flowchart depicts the role of this compound as a catalyst in the addition of phosphites to various C=X electrophiles, showing catalyst regeneration and product diversity.
This compound requires standard laboratory safety precautions including:
When scaling up reactions employing this compound:
Documented procedures should specify that reactions have been performed at least twice on the described scale with yield variations not exceeding 10% to ensure reproducibility [3].
While this compound offers valuable synthetic utility, researchers should consider:
This compound represents a versatile and efficient reagent with demonstrated utility in key organic transformations including demethylation reactions, phosphonate synthesis, and preparation of functionalized materials. Its commercial availability, well-defined reactivity, and ease of handling make it particularly valuable for pharmaceutical synthesis and materials science applications. The protocols provided herein offer researchers detailed methodologies for implementing this reagent in various synthetic contexts while maintaining appropriate safety and reproducibility standards. Future developments will likely expand its applications in emerging fields such as perovskite solar cell fabrication [1] and sustainable chemical synthesis.
Pyridine hydroiodide, an organic salt formed from the reaction of pyridine with hydroiodic acid, represents a chemically significant compound with particular utility in pharmaceutical development and synthetic organic chemistry. While detailed physical properties of this compound itself require further characterization in the literature, its structural analogs and parent compounds provide valuable insight. Pyridine N-oxide derivatives demonstrate remarkable versatility as ambivalent species capable of reacting with both nucleophilic and electrophilic reagents, making them valuable intermediates in complex synthetic pathways [1]. The fundamental pyridine structure serves as a crucial building block in numerous chemical contexts, though its purification presents distinct challenges due to potential impurities that can significantly impact its reactivity and application in sensitive chemical processes [2].
The importance of this compound purification extends substantially into pharmaceutical research and development, where compound purity directly influences reaction outcomes, biological activity assessments, and ultimately drug safety profiles. Recent investigations have highlighted the exceptional catalytic performance of dimethylaminopyridinium iodide (DMAP·HI) in facilitating the formation of cyclic carbonates from epoxides and atmospheric carbon dioxide—a transformation with growing importance in green chemistry and sustainable pharmaceutical synthesis [3]. This catalytic application underscores the practical significance of obtaining high-purity this compound derivatives, as impurity profiles can dramatically alter catalytic efficiency, reaction kinetics, and product purity in active pharmaceutical ingredient (API) synthesis.
The purification of this compound demands a strategic approach tailored to the specific impurities present in the crude material. Based on the available literature for related compounds and general purification principles for pyridine derivatives, several methodologies emerge as particularly promising. While a direct purification protocol for this compound is not extensively documented in the available sources, the purification of pyridine itself has been systematically investigated, providing valuable transferable insights [4]. For instance, crude pyridine can be effectively purified through acid-base treatment followed by careful fractional distillation, methods that could be adapted for its salt forms [5].
The strategic selection of purification techniques must be guided by the nature of the contaminants, which typically include residual solvents, reaction byproducts, isomeric impurities, decomposition products, and excess starting materials. Each class of impurity may require a distinct removal approach, making comprehensive purification often dependent on employing multiple complementary techniques in sequence.
Solvent-Based Recrystallization represents one of the most effective methods for obtaining high-purity this compound. The process typically involves:
The effectiveness of recrystallization can be monitored by tracking color improvement and melting point sharpness between successive batches, with high-purity material typically exhibiting a narrow melting range and characteristic crystal morphology [3].
Temperature-Gradient Recrystallization offers an alternative approach particularly valuable for compounds with significant solubility variations across temperature ranges. This technique employs a single solvent system while leveraging precise temperature control throughout the crystallization process. For this compound, establishing an accurate temperature-solubility profile represents a critical first step in optimizing this purification approach.
For this compound synthesized from pyridine and hydroiodic acid, chemical pretreatment of the pyridine starting material can significantly impact the final salt purity. Research on pyridine purification describes an alkali treatment process where crude pyridine is stirred with a 10% sodium hydroxide solution, followed by separation of the organic layer [5]. This treatment effectively removes acidic impurities that might otherwise carry through to the salt formation step.
Following chemical treatment, distillation techniques provide powerful purification for the pyridine precursor:
Although this compound itself is not typically distilled due to its ionic nature and low volatility, the purification of the pyridine starting material directly influences the quality of the resulting salt [5]. Implementing rigorous purification of the precursor pyridine before salt formation represents a proactive strategy to minimize impurities in the final this compound product.
Principle: This protocol utilizes differential solubility in ethanol to separate this compound from impurities based on crystallization behavior.
Materials:
Procedure:
Troubleshooting:
Principle: This method prioritizes purification of the pyridine starting material before salt formation, leveraging distillation for impurity removal.
Materials:
Procedure:
Safety Considerations:
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a powerful technique for structural confirmation and purity assessment of this compound. Both ( ^1H )-NMR and ( ^{13}C )-NMR provide critical information about the chemical environment of protons and carbons within the molecule. For this compound, NMR analysis in DMSO-d₆ or CDCl₃ should reveal characteristic signals consistent with the proposed structure. The absence of extraneous signals indicates high purity, while the presence of additional peaks suggests residual impurities [3]. Quantitative NMR can further determine purity relative to an internal standard.
Melting Point Determination offers a rapid, traditional method for preliminary purity assessment. Pure compounds typically exhibit sharp melting points within a narrow range (1-2°C), while impurities generally cause depression and broadening of the melting range. For this compound, consistent melting behavior across multiple batches indicates reproducible purity. This method requires minimal equipment and provides immediate feedback during process optimization.
Supplementary Analytical Methods:
Maintaining comprehensive records of analytical results throughout the purification process enables trend analysis and continuous process improvement. The following table summarizes key quality control checkpoints:
| Analytical Method | Target Specifications | Acceptance Criteria |
|---|---|---|
| Visual Inspection | White crystalline powder | Free-flowing, no discoloration |
| Melting Point | Sharp melting range | ≤2°C range, literature correlation |
| NMR Purity | ≥95% chemical purity | No significant impurity peaks |
| HPLC Purity | ≥98% area normalization | Single main peak, no significant impurities |
This compound and its derivatives demonstrate significant utility across multiple domains of pharmaceutical research and development. Recent investigations have highlighted dimethylaminopyridinium hydroiodide (DMAP·HI) as a superior catalyst for cyclic carbonate synthesis from epoxides and atmospheric carbon dioxide, achieving remarkable 96% yield under mild conditions (40°C, 1 atm CO₂) [3]. This transformation holds substantial importance in green chemistry applications within pharmaceutical manufacturing, where the incorporation of CO₂ into molecular frameworks represents both an environmental and synthetic advantage.
The counterion dependence of catalytic activity observed in pyridinium salts significantly impacts their pharmaceutical applications. Systematic studies reveal that iodide salts outperform their chloride and bromide counterparts, with DMAP·HI demonstrating dramatically higher efficiency (96% yield) compared to DMAP·HBr (37%) and DMAP·HCl (20%) under identical reaction conditions [3]. This pronounced anion effect underscores the critical importance of salt purity in catalytic applications, as even minor contaminant ions could substantially diminish performance in key pharmaceutical transformations.
The broader class of pyridinium salts frequently serves as key intermediates in the synthesis of biologically active molecules and pharmaceutical agents. Their presence in supramolecular chemistry as cationic components, particularly in cyclobisparaquat derivatives and related macrocyclic structures, enables specific molecular recognition events relevant to drug delivery systems [1]. Furthermore, pyridinium salts function as valuable precursors to various nitrogen-containing heterocycles prevalent in pharmaceutical compounds, with their purity directly influencing the efficiency of subsequent synthetic steps and the quality of final drug substances.
Diagram 1: this compound purification workflow. This flowchart illustrates the decision pathway for selecting appropriate purification methodologies based on impurity characteristics, followed by analytical verification and pharmaceutical application.
The purification of this compound represents a critical process in pharmaceutical chemistry, directly influencing compound performance in catalytic applications and synthetic pathways. This report outlines structured methodologies—particularly crystallization and precursor purification—that effectively address common impurity challenges. The provided protocols emphasize analytical verification through techniques including NMR and melting point determination to ensure rigorous quality control.
Future directions for this compound purification research should focus on developing green chemistry approaches that minimize solvent waste and energy consumption while maintaining high purity standards. Additionally, exploring continuous processing methodologies could enhance efficiency and reproducibility for pharmaceutical manufacturing. The established connection between salt purity and functional performance underscores the fundamental importance of these purification strategies in advancing drug development science.
The table below summarizes the key identifiers and basic physical properties of pyridine hydroiodide (PyHI) found in the search results.
| Property | Details |
|---|---|
| CAS Number | 18820-83-2 [1] [2] |
| Chemical Name | This compound [1] [2] |
| Synonyms | Pyridinium iodide; this compound [1] [2] |
| Molecular Formula | C5H6IN [1] |
| Molecular Weight | 207.01 - 207.01231 g/mol [1] [2] |
| Appearance | White to Light yellow to Light orange powder or crystal [1] |
| Melting Point | 210 °C (decomposes) [1] |
| Density | 2.09 g/cm³ [1] |
| Water Solubility | Soluble [1] |
| Storage | Store at room temperature, keep dry and cool [1] |
| Primary Application | Used as a precursor for perovskites in photovoltaic applications [2] |
The search results do not contain specific crystallization data for this compound. Key information for protocol development is missing:
Due to the lack of specific data, here are suggestions for developing crystallization protocols:
The diagram below outlines a logical, iterative workflow for developing a crystallization process for a compound like this compound, starting from the available information.
This compound (C₅H₅N·HI), also known as pyridinium iodide, is an organic salt formed through the acid-base reaction between pyridine and hydroiodic acid. This compound has gained significant importance across various research and industrial applications due to its unique chemical properties and reactivity. With a molecular weight of 207.01 g/mol and a typical purity of ≥97%, this compound serves as a versatile reagent in synthetic chemistry, materials science, and pharmaceutical development [1]. The iodide counterion contributes significantly to its reactivity, acting as both an effective nucleophile and leaving group in various transformations, while the pyridinium cation can function as an acidic component in catalytic systems [2].
The growing interest in pyridine-based compounds in recent years is evidenced by their prevalence in agrochemicals and pharmaceuticals, with approximately half of all pyridine-scaffold agrochemicals having been developed in the current millennium [3]. This review provides a comprehensive compilation of application notes and experimental protocols for researchers seeking to utilize this compound in various scientific contexts, with particular emphasis on its emerging roles in sustainable chemistry and advanced material synthesis.
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 18820-83-2 | [1] |
| Molecular Formula | C₅H₅N·HI | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Synonyms | Pyridinium iodide; pyridine*hydrogen iodide | [1] |
| Purity | 97% Minimum | [1] |
While comprehensive thermodynamic data for this compound specifically is limited in the searched literature, studies on related pyridine derivatives provide insight into the structural characteristics of this compound class. Research on substituted pyridines indicates that standard molar enthalpies, entropies, and Gibbs energies of sublimation vary significantly based on molecular structure and substitution patterns [4]. These thermodynamic parameters play crucial roles in determining the compound's behavior in various applications, particularly in crystal engineering and materials science.
This compound requires proper handling to maintain its chemical stability and performance efficacy. Based on its chemical nature as an organic salt, the following handling guidelines are recommended:
Pyridine-based compounds have emerged as highly successful scaffolds in modern agrochemical development. According to recent analyses, approximately 50% of agrochemicals containing pyridine structures have been registered, released, or invented in the current millennium [3]. These compounds frequently demonstrate unique structural features and novel modes of action that differentiate them from earlier generations of agrochemical products.
The strategic incorporation of pyridine rings in pesticide design serves multiple purposes:
Recent developments in this field include the registration of 13 new pyridine-based substances by the International Organization for Standardization (ISO) between January 2021 and June 2024, indicating ongoing innovation in this area [3]. While the specific chemical structures of these newest compounds were not detailed in the available literature, this trend underscores the continuing importance of pyridine derivatives in addressing evolving agricultural challenges.
This compound derivatives have demonstrated remarkable efficiency as sustainable organocatalysts for carbon dioxide utilization, particularly in the synthesis of cyclic carbonates from epoxides. This application aligns with growing interest in carbon capture and utilization (CCU) technologies that convert CO₂ into value-added products under mild conditions [2]. Among various catalysts investigated, dimethylaminopyridinium hydroiodide (DMAP·HI) has shown superior performance for cyclic carbonate formation without requiring solvents or additives [2].
The catalytic mechanism involves a bifunctional process where the pyridinium component activates the epoxide through hydrogen bonding, while the iodide ion acts as a nucleophile that opens the epoxide ring. The nucleophilic activation of CO₂ by the pyridine derivative is a crucial step in this transformation [2]. Interestingly, catalytic efficiency shows a direct correlation with the basicity of the pyridine derivative, with more basic p-substituted pyridinium iodides demonstrating significantly higher yields compared to their more acidic counterparts [2].
Table 2: Reaction Optimization Parameters for Cyclic Carbonate Formation
| Parameter | Standard Condition | Optimization Range | Impact on Yield | |---------------|------------------------|------------------------|---------------------| | Catalyst Loading | 10 mol% | 2-20 mol% | 96% yield at 10 mol% | [2] | | Temperature | 40°C | 25-120°C | Maximum at 40°C | [2] | | CO₂ Pressure | 1 atm (balloon) | 1-10 atm | Effective at 1 atm | [2] | | Reaction Time | 12 hours | 2-24 hours | Complete conversion by 12h | [2] | | Counterion | Iodide | Cl⁻, Br⁻, I⁻ | I⁻ > Br⁻ > Cl⁻ | [2] |
Materials and Equipment:
Step-by-Step Procedure:
Analytical Verification:
The efficiency of pyridinium catalysts in CO₂ utilization strongly depends on their structural features and electronic properties. A systematic investigation of para-substituted pyridinium iodide derivatives revealed unexpectedly that catalytic efficiency increases with pyridine basicity:
This counterintuitive result suggests that epoxide activation through hydrogen bonding is not the sole determinant of catalytic efficiency, and other factors such as nucleophilic strength and transition state stabilization play significant roles in the reaction mechanism [2].
Figure 1: Catalytic mechanism of this compound in cyclic carbonate synthesis from epoxides and CO₂, showing the nucleophilic activation pathway and catalyst regeneration [2].
This compound serves as an important chemical precursor in the development of perovskite materials for photovoltaic applications [1]. While specific protocols for perovskite synthesis were not detailed in the available literature, the compound's role as a pyridinium source contributes to the formation of efficient light-absorbing layers in solar cells. The thermal properties and sublimation behavior of pyridine derivatives make them particularly suitable for controlled deposition in thin-film photovoltaic devices [4].
Research on the sublimation characteristics of pyridine derivatives provides valuable insights for materials applications. Studies have measured the saturated vapor pressures of various pyridine-containing heterocycles and determined their standard molar enthalpies, entropies, and Gibbs energies of sublimation [4]. These thermodynamic parameters enable researchers to optimize vapor deposition processes for creating high-quality perovskite films with minimal defects.
This compound incorporated into copolymer systems forms high-conductivity materials suitable for various electrochemical applications. Research demonstrates that the hydroiodide salt of poly(4-vinyl pyridine-co-butylmethacrylate) and related copolymers exhibit significant enhancements in ionic conductivity [5].
Table 3: Performance of Pyridine-Based Polyelectrolyte Systems
| Polymer System | Conductivity Increase | Key Characteristics | Reference |
|---|---|---|---|
| Poly(4-vinyl pyridine-co-butylmethacrylate)·HI | 10³-10⁴ fold | Increased chain flexibility, reduced Tg | [5] |
| Poly(4-vinyl pyridine-co-butylacrylate)·HI | 10³-10⁴ fold | Enhanced amorphous region, film-forming capability | [5] |
The dramatic increase in room temperature conductivity (by a factor of 10³-10⁴) observed in these systems results from the combination of the hydroiodide salt functionality with the flexible copolymer backbone [5]. The butyl methacrylate and butylacrylate comonomers function as internal plasticizers, lowering the glass transition temperature (Tg) and increasing the amorphous regions of the polymer, thereby facilitating ion transport [5].
Application Protocol for Solid Polyelectrolytes:
These solid polyelectrolyte systems demonstrate the versatility of this compound chemistry in advanced material design, particularly for applications in energy storage and electrochemical devices.
While comprehensive safety data specifically for this compound was not available in the searched literature, based on its chemical structure, the following precautions are recommended:
Pyridine derivatives continue to play significant roles in pharmaceutical development, with 54 pyridine-containing drugs approved by the US FDA between 2014-2023 [6]. Among these approved drugs, the majority (33%) were in the anticancer category, followed by central nervous system agents (20%) [6]. This demonstrates the continuing pharmaceutical relevance of pyridine-based compounds while highlighting the importance of thorough regulatory compliance for research applications.
This compound represents a versatile reagent with demonstrated utility across multiple scientific disciplines, from sustainable catalysis to advanced materials development. Its role in CO₂ utilization protocols highlights how simple pyridinium salts can contribute to addressing environmental challenges through green chemistry approaches. The continuing emergence of new pyridine-based agrochemicals [3] and pharmaceuticals [6] further underscores the importance of this compound class in industrial applications.
Future research directions likely include further optimization of catalytic systems for CO₂ conversion, development of specialized pyridinium salts with tailored properties for specific applications, and exploration of synergistic effects in multi-component catalytic systems. The fundamental thermodynamic studies on pyridine derivatives [4] provide a solid foundation for these advanced applications, enabling researchers to predict and control the behavior of pyridine-based compounds in various technological contexts.
| Catalyst System | Reaction Conditions | Performance | Key Advantages / Notes |
|---|---|---|---|
| Rh₂O₃ [1] | 5 bar H₂, 40 °C, TFE, 0.5 mol% Rh | High yields for various alkyl pyridines; e.g., 2,6-lutidine: 100% conversion, 97:3 cis:trans diastereoselectivity [1]. | Mild conditions, commercially available catalyst, broad substrate scope for functionalized pyridines. |
| Pd-C (with ClCH₂CHCl₂) [2] | 1 atm H₂, RT, MeOH, 25 wt% Pd-C | >99% yield for pyridinecarboxamides to piperidinecarboxamide hydrochlorides [2]. | In-situ pyridine salt formation prevents catalyst poisoning; very mild (ambient) pressure and temperature. |
| Pd-Ag/Al₂O₃ [3] | 70 bar H₂, 60 °C | Pyridine conversion: 99%; Piperidine selectivity: 99% [3]. | Bimetallic synergistic effect; high activity and selectivity. |
| Ti-modified Pt/Al₂O₃ [4] | 40 bar H₂, 160 °C, fixed-bed reactor | Pyridine conversion: 87.8%; Piperidine selectivity: 92.4% [4]. | Designed for continuous flow processes; Ti modification enhances Pt reducibility. |
This protocol is adapted from the work of Williams et al. for the hydrogenation of 2,6-lutidine [1].
This protocol is based on the method reported for the synthesis of N-butyl-4-piperidinecarboxamide hydrochloride [2].
The following diagram illustrates the decision-making process for selecting a hydrogenation method based on your requirements:
Hygroscopic materials can attract and hold water molecules from the surrounding environment through absorption (into the bulk) or adsorption (onto the surface). This can lead to significant physical changes, including alterations in volume, viscosity, boiling point, and compaction properties [1]. When a substance is sufficiently hygroscopic to dissolve in the absorbed water and form a solution, the process is termed deliquescence [1]. For drug substances, which are often complex organic molecules, forming a salt is a standard strategy to improve properties like solubility and bioavailability. However, the selection of a salt form must carefully consider its hygroscopic nature, as this can critically impact the drug's chemical stability, physical stability, and manufacturability [2].
Preventing moisture uptake is paramount for handling hygroscopic pyridine salts. The following protocols provide a framework for maintaining their integrity.
The following workflow summarizes the key stages in handling a hygroscopic pyridine salt, from receipt to final product storage.
A thorough characterization is essential to understand the moisture interaction of pyridine salts and to define safe handling parameters.
Dynamic Vapor Sorption (DVS): This is the gold standard for quantifying moisture uptake.
Gravimetric Moisture Sorption: A simpler, static method where samples are placed in desiccators with saturated salt solutions that provide fixed RH levels. Samples are weighed periodically until equilibrium is reached [3].
The table below summarizes key hygroscopicity data for common salts, which can serve as a reference for evaluating pyridine salts.
| Salt | Deliquescence Relative Humidity (DRH) at 25°C | Key Hygroscopic Behavior |
|---|---|---|
| Sodium Chloride (NaCl) | ~75% [3] | Effloresces at ~45% RH [3]. |
| Potassium Chloride (KCl) | ~85% [3] | Effloresces at ~60% RH [3]. |
| Sodium Nitrate (NaNO₃) | ~75% [3] | Conflicting data on efflorescence [3]. |
| Potassium Nitrate (KNO₃) | ~93% [3] | - |
| Sodium Sulfate (Na₂SO₄) | ~85% & ~93% [3] | Can form a decahydrate; DRH increases with temperature [3]. |
| Potassium Sulfate (K₂SO₄) | ~97% [3] | - |
Successfully formulating hygroscopic salts into stable dosage forms requires strategic excipient selection and processing techniques.
I hope these detailed Application Notes and Protocols assist in your research and development work. The successful management of hygroscopic pyridine salts is a cornerstone of developing robust and stable pharmaceutical products.
The table below summarizes the key properties of Pyridine Hydroiodide that are critical for its handling, storage, and application in experimental protocols [1].
| Property | Specification / Value |
|---|---|
| CAS RN | 18820-83-2 |
| Molecular Formula | C₅H₅N·HI |
| Molecular Weight | 207.01 g/mol |
| Physical State (20°C) | White to Light yellow to Light orange powder to crystal |
| Purity (HPLC) | >98.0% |
| Melting Point | 210 °C (decomposition) |
| Water Solubility | Soluble |
| Recommended Storage | Room Temperature (Recommended in a cool and dark place, <15°C) |
| Inert Gas | Store under inert gas |
| Condition to Avoid | Hygroscopic |
1. Background and Principle Carbon dioxide (CO₂) is an abundant and renewable C1 resource, but its utilization is challenging due to low reactivity. Pyridinium salts, particularly 4-Dimethylaminothis compound (DMAP·HI), have been identified as efficient organocatalysts for the solvent-free conversion of CO₂ and epoxides into cyclic carbonates [2]. This reaction is a key example of green chemistry, utilizing atmospheric CO₂ under mild conditions.
The following diagram illustrates the logical workflow from catalyst preparation to the final product, highlighting the key steps involved in this application.
2. Experimental Protocol: Model Reaction with Styrene Oxide [2]
3. Critical Experimental Findings and Optimization [2]
The efficiency of the catalysis depends heavily on the structure of the pyridinium salt. The tables below summarize key findings for optimization.
Table: Counterion Effect on Catalytic Efficiency (Reaction at 40°C for 12h)
| Catalyst | Counterion | Yield of Cyclic Carbonate |
|---|---|---|
| DMAP·HCl | Chloride | 20% |
| DMAP·HBr | Bromide | 37% |
| DMAP·HI | Iodide | 96% |
Table: Electronic Effect of Pyridinium Iodide Catalysts
| Catalyst | pKa (in H₂O) | Yield of Cyclic Carbonate |
|---|---|---|
| p-CNPy·HI | 1.9 | 46% |
| Py·HI | 5.2 | 66% |
| p-CH₃Py·HI | 6.0 | 89% |
| DMAP·HI | 9.7 | 96% |
4. Mechanism Insight The reaction proceeds through a dual activation mechanism. The pyridinium ion acts as a hydrogen-bond donor to activate the epoxide, while the iodide ion acts as a nucleophile to open the epoxide ring. The high activity of DMAP·HI is attributed to the superior nucleophilicity and leaving group ability of the iodide ion, combined with the strong basicity of the DMAP, which facilitates CO₂ activation [2].
When working with this compound, adhere to the following safety precautions based on its hazard profile [1]:
Chemical Name: this compound Synonyms: Pyridinium iodide; pyridine hydriodide (1:1) [1] [2] [3] CAS Registry Number: 18820-83-2 [1] [2] Molecular Formula: C5H5N·HI or C5H6IN [1] [2] Molecular Weight: 207.01 g/mol [1] [2]
Physical Properties:
The most developed application for this compound derivatives is the metal-free, catalytic conversion of epoxides and CO₂ into cyclic carbonates, which are valuable as green solvents, polymer precursors, and electrolytes [4].
The reaction proceeds through a dual-activation mechanism. The pyridinium salt acts as a bifunctional catalyst: the pyridinium ion (acidic proton) activates the epoxide via hydrogen bonding, making it more susceptible to nucleophilic attack, while the iodide ion acts as a potent nucleophile to ring-open the epoxide [4]. Subsequent insertion of CO₂ and ring closure yields the cyclic carbonate and regenerates the catalyst.
The following diagram illustrates the proposed catalytic cycle for this reaction:
Recent research highlights that the catalytic efficiency is highly dependent on the pyridine substituents and the counterion.
Table 1: Counterion Effect on Catalytic Performance of DMAP·HX⁰ [4]
| Catalyst | Counterion (X⁻) | Reaction Temperature | Yield of Cyclic Carbonate (%) |
|---|---|---|---|
| DMAP·HCl | Chloride (Cl⁻) | 40 °C | 20% |
| DMAP·HBr | Bromide (Br⁻) | 40 °C | 37% |
| DMAP·HI | Iodide (I⁻) | 40 °C | 96% |
⁰ Reaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 1 atm CO₂.
Table 2: Electronic Effect of Pyridine Substituents (p-Substituted Pyridine·HI)⁰ [4]
| Catalyst | p-Substituent | pKa (of conjugate acid) | Yield of Cyclic Carbonate (%) |
|---|---|---|---|
| p-CNPy·HI | Cyano (CN) | 1.9 | 46% |
| Py·HI | Hydrogen (H) | 5.2 | 66% |
| p-CH₃Py·HI | Methyl (CH₃) | 6.0 | 89% |
| DMAP·HI | Dimethylamino (N(CH₃)₂) | 9.7 | 96% |
⁰ Reaction conditions: Styrene oxide (5.0 mmol), catalyst (10 mol%), 12 hours, 40 °C, 1 atm CO₂.
This protocol is adapted from the recent preprint on DMAP·HI catalyzed cyclic carbonate synthesis [4].
Styrene Oxide + CO₂ → Styrene CarbonateBeyond cyclic carbonate synthesis, this compound is reported in other organic transformations:
This compound, especially electron-rich derivatives like DMAP·HI, is a highly efficient, sustainable organocatalyst for CO₂ utilization. Its key advantages are the ability to use mild reaction conditions (atmospheric pressure, 40°C), high activity with the iodide counterion, and excellent stability and recyclability, making it a compelling green chemistry alternative to metal-based catalysts [4].
Understanding its basic properties is the first step in preventing decomposition.
| Property | Specification |
|---|---|
| Chemical Name | Pyridinium iodide [1] |
| Synonyms | Pyridine hydroiodide [1] |
| CAS Number | 18820-83-2 [1] |
| Molecular Formula | C5H6IN [1] |
| Molecular Weight | 207.01 g/mol [1] |
| Melting Point | 210 °C (with decomposition) [1] |
| Appearance | White to Light yellow powder or crystal [1] |
| Storage Temp. | Store at room temperature [1] |
Decomposition Alert: The melting point coincides with decomposition. Heating at or near 210 °C must be strictly avoided as it will cause the compound to break down [1].
Proper storage is crucial for maintaining the compound's integrity over time.
Q1: My this compound has changed from white to light yellow or orange. Is it still usable? A1: A color change indicates possible decomposition or impurity. The acceptable appearance is noted as "White to Light yellow to Light orange" [1]. A slight yellowing might be within specification, but a pronounced orange or brown color suggests significant degradation. It is recommended to not use material that has changed color dramatically, as its purity and reactivity are compromised.
Q2: What is the maximum safe temperature for my reaction involving this compound? A2: You must stay well below the decomposition temperature of 210 °C [1]. It is good practice to keep reaction temperatures at least 20-30°C below this point. Always consult the specific synthetic literature for your reaction, as some protocols may require even lower temperatures to prevent slow decomposition over time.
Q3: How should I dispose of decomposed this compound? A3: The search results do not provide specific disposal instructions. You must consult your institution's Safety Data Sheet (SDS) for this compound and follow all local hazardous waste disposal regulations. Never dispose of chemical waste down the drain or with regular trash.
Q1: What is the typical purity and appearance of commercially available pyridine hydroiodide?
Q2: What are the primary synthetic routes to this compound?
Q3: What are the critical parameters for optimizing the quaternization reaction?
Q4: What are the key challenges in purifying this compound?
Q5: How should this compound be stored?
| Problem Observed | Potential Root Cause | Recommended Solution |
|---|---|---|
| Low Product Yield | Sub-optimal temperature, time, or solvent; volatile reactants lost; incorrect stoichiometry. | Optimize parameters per reference table; use sealed vessel; ensure precise molar ratios [3]. |
| Poor Product Purity / Color | Incomplete reaction; colored impurities from side reactions or decomposition. | Repurify via recrystallization; ensure temperature control; use high-purity starting materials [3]. |
| Difficulty in Purification | Product is highly soluble or forms oils; co-precipitation of impurities. | Optimize solvent system for recrystallization (e.g., ether suspensions); use silica-supported synthesis for cleaner reaction [3]. |
| Reaction Does Not Proceed | Low reactivity of reactants (e.g., sterically hindered alkyl iodide); insufficient activation energy. | Switch to more reactive alkyl iodide (e.g., methyl iodide); increase reaction temperature [3]. |
| Formation of Side Products | Excessively high temperature causing decomposition; side reactions with solvent. | Strictly control reaction temperature; evaluate and switch to a more inert solvent if necessary [3]. |
For the quaternization of pyridine with various iodides, the following conditions have been reported to provide good yields [3]:
| Alkyl Iodide | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | 25 - 50 | 2 - 4 | Ethanol | 90 - 95 |
| Ethyl Iodide | 70 - 80 | 6 - 8 | Acetonitrile | 85 - 90 |
| n-Butyl Iodide | 80 - 100 | 12 - 24 | Acetonitrile | 75 - 85 |
| n-Hexyl Iodide | 100 - 120 | 24 - 48 | Solvent-free | 70 - 80 |
| n-Octyl Iodide | 120 - 150 | 48 - 72 | Solvent-free | 60 - 70 |
The following diagram maps the logical decision process for selecting and optimizing a synthesis method for this compound, incorporating advanced techniques:
For improved efficiency and sustainability, consider these advanced synthesis techniques:
This guide addresses common issues encountered when purifying pyridine-based compounds like pyridine hydroiodide.
| Problem Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| Low product yield | High solubility in the cold solvent [1] [2] | Re-crystallize using a different solvent or solvent pair where the compound has a higher solubility differential [1]. |
| Overuse of solvent during dissolution [1] | Concentrate the solution by reheating and allowing some solvent to boil off before cooling again [1]. | |
| Insufficient cooling time | Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes [1]. | |
| Oily product forms instead of crystals | The boiling point of the solvent is too high or too close to the compound's melting point [1]. | Select a solvent with a lower boiling point [1]. |
| Rapid cooling causes precipitation of impurities and oil formation. | Ensure slow cooling is initiated at room temperature before using an ice bath [1] [2]. | |
| Crystals will not form (no nucleation) | Solution is not sufficiently saturated. | Allow for slow evaporation of the solvent or add an "antisolvent" [2]. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal [1]. |
| Product purity remains low | Insoluble impurities not removed prior to crystallization. | Perform a hot filtration step while the solution is saturated and hot [1]. |
| Soluble impurities are co-crystallizing. | Wash the filtered crystals with a small amount of fresh, cold solvent to dissolve surface impurities [1]. |
Q1: What is the general principle behind purification by recrystallization? Recrystallization works by dissolving a crude solid in a hot solvent to form a saturated solution. As this solution cools, the solubility of the desired compound decreases. Molecules of the compound selectively deposit onto the growing crystal lattice, excluding most impurities that remain dissolved in the solvent. This process leverages the high order and low entropy of a crystal structure to drive purification [2].
Q2: How do I select a suitable solvent for recrystallizing a pyridine salt? A good recrystallization solvent should be highly selective, not react with the compound, and have a volatile nature. Key criteria include [1]:
Q3: A patent mentions acid and alkali treatment for purifying crude pyridine. Can this be applied to the hydroiodide salt? The principle could be informative. A method for purifying crude pyridine involves treating it with an acid (like sulfuric or phosphoric acid) to form a pyridine salt, followed by an alkali treatment (with bases like sodium hydroxide or potassium hydroxide) to regenerate the pyridine base, which is then separated and distilled [3]. For an already-formed salt like this compound, the process would be different. You might dissolve it in water and treat it with a base to liberate pyridine, which could then be re-combined with hydroiodic acid under controlled conditions to form a purer salt. This requires careful experimentation and analysis to confirm its effectiveness for your specific compound.
The following workflow details a standard recrystallization procedure, which is a foundational technique for purifying solids like this compound.
Workflow for Standard Recrystallization
1. Solvent Selection & Testing
2. Dissolution
3. Hot Filtration (Optional)
4. Crystallization
5. Isolation & Drying
The lack of specific data for this compound means you may need to extrapolate from these general methods.
Q1: What are the key properties of pyridine hydroiodide that affect its handling? this compound (this compound, CAS No. 18820-83-2) is a salt with the molecular formula C₅H₅N·HI and a molecular weight of 207.01 g/mol [1] [2]. Its most critical handling property is its hygroscopic nature, meaning it readily absorbs moisture from the air [2]. The following table summarizes its essential characteristics:
| Property | Specification / Value |
|---|---|
| Appearance | White to Light yellow to Light orange powder or crystals [2] |
| Purity | >98.0% (HPLC) [2] |
| Melting Point | 210 °C (with decomposition) [2] |
| Solubility in Water | Soluble [2] |
| Hygroscopicity | Yes; condition to avoid [2] |
Q2: How should I store this compound to prevent moisture-related issues? Proper storage is crucial to maintain the compound's stability and prevent decomposition. Adhere to the following guidelines [2]:
Q3: What common problems occur due to improper handling, and how can I fix them? The most common issues arise from exposure to humid air. Here is a troubleshooting guide:
| Problem | Probable Cause | Solution / Corrective Action |
|---|---|---|
| Clumping/Caking of powder | Absorption of atmospheric moisture [3] [2]. | Use a spatula to break up clumps in a controlled environment. Weigh and use material quickly. |
| Change in Appearance (e.g., darkening) | Moisture absorption and/or onset of decomposition. | Check storage conditions. If the material has changed color significantly, do not use it for sensitive reactions. |
| Poor Purity/ Yield in reactions | Use of degraded starting material due to moisture ingress. | Always use a fresh, properly stored batch. Verify the purity before use in critical synthesis steps. |
Q4: What safety precautions should I take when handling this compound? this compound can cause skin and eye irritation [2]. Follow these safety practices:
Q5: Is there a recommended workflow for handling this material during experiments? Yes, to minimize air exposure, follow a strict workflow from storage to use. The diagram below outlines the logical sequence of steps for safe handling:
The table below summarizes the key parameters for the safe storage of pyridine hydroiodide, based on general chemical principles and data from related compounds.
| Parameter | Recommendation / Value | Rationale & Supporting Evidence |
|---|---|---|
| Container | Glass bottle (preferably brown/amber) | Protects from light; compatible with pyridine compounds [1]. |
| Closure Liner | PTFE (Teflon) or HDPE | Resistant to pyridine; HDPE is rated for pyridine at room temperature [1]. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents moisture absorption and degradation; recommended for the parent compound pyridine [2]. |
| Light | Store in dark place | Protects from light degradation; crucial if using clear glass [1]. |
| Temperature | Cool, well-ventilated place | Standard for stable yet volatile/hazardous chemicals [2]. |
| Moisture | Keep container tightly closed | Precludes absorption of atmospheric water vapor [2]. |
| Decomposition Temperature | > 250 °C (estimate) | Pyridinium-based ionic liquids with similar anions show decomposition starting around 250-300°C [3]. |
Handling Precautions:
Here are answers to specific questions you might encounter in the lab.
Q: What is the best liner material for the screw cap?
Q: My chemical has discolored. Is it still usable?
Q: Can I store it in a plastic container?
Q: How should I handle a small spill?
For a more rigorous approach, you can follow this workflow to establish the stability profile of this compound under your specific storage conditions.
Methodology Details:
The following data provides a foundation for troubleshooting crystallization issues related to solubility, thermal stability, and purity.
| Property | Value | Relevance to Crystallization |
|---|---|---|
| CAS Number | 18820-83-2 [1] | Chemical identifier. |
| Molecular Formula | C5H6IN [1] | Molecular identifier. |
| Molecular Weight | 207.01231 g/mol [1] | Determines molar quantities. |
| Melting Point | 210 °C (decomposition) [1] | Critical: Sets upper temperature limit for melting-point seeding and drying. |
| Density | 2.09 g/cm³ [1] | Physical characteristic. |
| Physical Form | Powder to crystal [1] | Describes expected solid state. |
| Color | White to Light yellow to Light orange [1] | Critical: Indicator of purity. Off-white is typical; yellow/orange suggests impurities. |
| Water Solubility | Soluble [1] | Water is a potential solvent for recrystallization. |
Here are solutions to common problems encountered during this compound crystallization.
Problem 1: Failure to Obtain Crystals or Oily Separation An oil sometimes forms instead of crystals when a supersaturated solution cools too rapidly, preventing orderly molecular assembly.
Solution 1.1: Slow Cooling
Solution 1.2: Alternative Solvent/Solvent-Anti-Solvent
Solution 1.3: Seeding
Problem 2: Poor Crystal Quality (Small, Needle-like, Clumped Crystals) Rapid crystallization leads to small, impure crystals.
Problem 3: Colored Impurities (Yellow or Orange Product) The desired product is white to off-white; color indicates impurities.
Solution 3.1: Activated Charcoal Treatment (Decolorization)
Solution 3.2: Purification by Recrystallization
The following diagrams, created with Graphviz, outline the core crystallization strategy and a systematic troubleshooting workflow.
Diagram 1: Direct Crystallization Path
This chart shows the primary method for obtaining crystals from a solution of this compound.
Diagram 2: Systematic Troubleshooting Workflow
This flowchart provides a step-by-step guide to diagnose and resolve common crystallization failures.
The table below summarizes key purification techniques for pyridine, which are directly relevant to managing impurities in its derivatives. These methods target common impurities like water, amines (e.g., picolines, lutidines), and other organic compounds [1].
| Method | Description | Key Steps & Reagents | Target Impurities |
|---|---|---|---|
| Drying & Fractional Distillation [1] | Standard initial purification. | Drying over solid KOH, NaOH, BaO, or CaO; followed by fractional distillation. Can also use molecular sieves (Linde 4A or 5A) or CaH₂. | Water, volatile impurities. |
| Azeotropic Distillation [1] | Removes water. | Distillation with toluene or benzene to form an azeotrope with water. | Water. |
| Acid-Base Wash & Steam Distillation [1] | Removes non-basic impurities. | Dissolve pyridine in dilute H₂SO₄ or HCl; steam distill to remove non-basic impurities; make residual solution alkaline; recover pyridine. | Non-basic organic materials. |
| Oxidation Treatment [1] | Oxidizes impurities. | Stir with oxidizing agents (e.g., KMnO₄ in water; ceric sulfate with K₂CO₃); filter; dry and distill recovered pyridine. | Oxidizable impurities. |
| Complex Formation [1] | Isolates pyridine via precipitation. | Form a crystalline complex (e.g., with ZnCl₂ or HgCl₂ in acidic ethanol); purify complex via recrystallization; decompose with NaOH; recover pyridine. | Homologues (e.g., picolines). |
| Oxalate Precipitation [1] | Separates pyridine from homologues. | Precipitate pyridine oxalate by adding to oxalic acid in acetone; filter; regenerate free base. | Some homologues. |
To confirm the success of your purification, you can use the following analytical techniques to monitor the presence and concentration of pyridine and its related species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for monitoring the protonation state of pyridine. The chemical shifts of the ring protons are sensitive to pH, providing a clear signature for pyridine (neutral base) vs. pyridinium (protonated, conjugate acid) [2].
High-Performance Liquid Chromatography (HPLC): For routine purity analysis, HPLC is a standard method. To overcome the challenge of needing a reference standard for every impurity, you can use predictive methods like Linear Calibration using Two Reference Substances (LCTRS). This approach uses a linear relationship, established with just two reference compounds, to accurately predict the retention times of other analytes across different HPLC columns, making quality control more reproducible and cost-effective [3].
Q: After synthesizing pyridine hydroiodide, my product is discolored. What could be the cause and how can I fix it?
Q: How can I tell if my this compound is fully protonated?
Q: My HPLC analysis shows an unknown impurity peak. How can I identify it without a reference standard?
Q: What is the best way to store purified pyridine or this compound to prevent impurity formation?
The following diagram outlines a logical workflow for addressing this compound impurities, integrating the methods discussed above.
This section addresses common theoretical and practical questions for researchers.
FAQ 1: What are the key applications of pyridine hydroiodide in research and development? this compound is versatile in organic synthesis and materials science.
FAQ 2: How can I optimize the synthesis of this compound for better yield and purity? Optimization focuses on reaction components and conditions.
Detailed Method: Guareschi-Thorpe Synthesis of Hydroxypyridines This method illustrates green synthesis principles applicable to related heterocycles.
Catalytic Application: Cyclic Carbonate Synthesis using DMAP·HI This protocol demonstrates pyridinium iodide application for CO₂ utilization.
This guide helps diagnose and resolve common problems in synthesis and catalysis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield (Catalysis) | Wrong halide counterion; catalyst is not acidic/basic enough | Use hydroiodide (I⁻) salt. For pyridinium catalysts, use more basic ligands (e.g., DMAP) [1]. |
| Reaction Does Not Proceed | Insufficient catalyst loading or inactive catalyst | Ensure catalyst loading is ≥ 10 mol%. Confirm catalyst activity in a control reaction [1]. |
| Poor Purity in Pyridine Synthesis | Volatile organic solvents (VOSs); complex mixtures | Switch to aqueous or green buffer conditions (e.g., H₂O:EtOH with (NH₄)₂CO₃) to simplify work-up and improve purity [3]. |
| Unidentified By-products | Side reactions; incorrect temperature | For Guareschi-Thorpe reactions, use ultrasound irradiation to reduce time and minimize by-products [3]. |
The following diagrams outline the experimental workflow and catalyst structure-activity relationship for pyridinium iodide applications.
Diagram 1: Experimental workflow for cyclic carbonate synthesis using pyridinium iodide catalyst.
Diagram 2: Catalyst optimization guidelines showing impact of counterion and basicity.
Pyridine hydroiodide (CAS No. 18820-83-2) is a salt used as a precursor in applications like photovoltaics [1]. Its handling is influenced by its inherent properties and general moisture control principles.
The table below summarizes its key physical properties and associated handling considerations:
| Property | Specification / Value | Implication for Moisture Control |
|---|---|---|
| Chemical Formula | C5H6IN [2] | - |
| Molecular Weight | 207.01 - 207.012 g/mol [2] [1] | - |
| Appearance | White to Light yellow to Light orange powder or crystal [2] | Color change may indicate decomposition or impurity. |
| Storage Temp. | Store at room temperature, keep dry and cool [2] | Prevents thermal decomposition and moisture absorption. |
| Water Solubility | Soluble in water [2] | Critical: Highly hygroscopic; requires strict protection from atmospheric moisture. |
| Melting Point | 210 °C (decomposes) [2] | Heating to remove moisture must be below this temperature. |
The following diagram outlines a general workflow for handling and recovering this compound, based on the properties above and general lab practices for moisture-sensitive compounds.
Why is moisture control critical for this compound? this compound is soluble in water [2]. Exposure to atmospheric moisture (which it can absorb due to its hygroscopic nature) can lead to caking, changes in mass and purity, and potentially initiate hydrolysis or other decomposition reactions, compromising experimental reproducibility.
What is the recommended storage condition for this chemical? The manufacturer's specification advises to "Store at room temperature, keep dry and cool" [2]. For practical purposes, this means storing in a tightly sealed container, ideally within a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or silica gel).
My this compound powder has clumped together. Is it still usable? Clumping (caking) indicates moisture absorption. The material may still be usable, but its effective molecular weight and purity are now uncertain. You can attempt the recovery procedure in the workflow above (drying in a vacuum desiccator at mild temperature). If the original powder form is restored, it may be acceptable for use. If not, or if any discoloration is observed, it is safer to discard the batch [2].
Can I heat this compound to dry it quickly? Use caution. The compound has a melting point of 210 °C with decomposition [2]. Applying high heat to drive off moisture might accelerate decomposition or cause sintering. Gentle drying under vacuum at temperatures significantly below the melting point (e.g., 40-50°C) is a safer approach.
Please be aware that the information provided is a framework based on general chemical principles and specific data points from suppliers [2] [1]. The search results did not yield detailed, peer-reviewed experimental protocols or safety data sheets specifically for troubleshooting this compound.
For any critical laboratory work, you must:
The table below summarizes the key differences informed by the available search results. A direct, experimental head-to-head comparison of all properties was not found.
| Feature | Pyridine Hydrochloride | Pyridine Hydroiodide |
|---|---|---|
| Counter Ion | Chloride (Cl⁻) | Iodide (I⁻) |
| Documented Synthetic Applications | Yes: Effective catalyst for synthesis of allylic/vinyl sulfides from alkenes [1]. | Not specifically found in the search results for modern synthetic applications. |
| Ionic Radius | Smaller (≈181 pm) [2] | Larger (≈220 pm) [2] |
| Nucleophilicity | Weaker nucleophile | Stronger nucleophile |
| Leaving Group Ability | Poorer leaving group | Better leaving group |
| Reported Experimental Data | Available: High yields (good to excellent), mild reaction conditions, broad functional group tolerance [1]. | Not available in the search results for recent applications. |
One study provides a clear experimental methodology for using pyridine hydrochloride as a catalyst [1]. The workflow for this reaction is illustrated below:
Due to the lack of direct comparative data, the following practical approach is recommended:
| Reaction Parameter | Pathway 1: Sulfonative Pyridylation of Alkenes | Pathway 2: Direct C4-Sulfonylation of Pyridines |
|---|---|---|
| Key Reagents | N-amidopyridinium salt, Sulfinate, Alkene (e.g., butyl vinyl ether) | N-amidopyridinium salt, Sulfinate |
| Reaction Conditions | Visible light irradiation (e.g., Blue LEDs, 440 nm), DMSO solvent, catalyst-free, room temperature, inert atmosphere (N₂) | Base catalysis (e.g., DBU, 20 mol%), no light required, can proceed in the dark |
| Reaction Manifold | One-electron radical pathway | Two-electron polar (ionic) pathway |
| Primary Product | β-pyridyl alkyl sulfones (via three-component coupling) | C4-sulfonylated pyridine derivatives (via two-component cross-coupling) |
| Mechanism | Forms an Electron Donor-Acceptor (EDA) complex between the pyridinium salt and sulfinate, generating sulfonyl radicals | Base-catalyzed nucleophilic cross-coupling |
| Experimental Evidence | Reaction inhibited by radical scavenger (TEMPO); no reaction in the dark [1] | Reaction proceeds efficiently with base in the dark [1] |
| Positional Selectivity | Excellent C4-selectivity for the pyridine scaffold | Excellent C4-selectivity for the pyridine scaffold |
This divergence is controlled by switching between one-electron (radical) and two-electron (ionic) reaction manifolds [1] [2]. The following diagram outlines the workflow and logical relationship behind this process.
Here is a summary of the key methodologies for the two pathways, based on the cited research.
For Pathway 1: Sulfonative Pyridylation (Radical)
For Pathway 2: Direct C4-Sulfonylation (Ionic)
This divergent reactivity highlights several critical points for professionals in the field:
Pyridine hydroiodide (CAS 18820-83-2) is specified to have a purity of >98.0% as determined by HPLC [1]. The table below summarizes the core parameters for a generic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing this compound.
| Parameter | Specification / Recommendation |
|---|---|
| Purity Specification | >98.0% (HPLC) [1] |
| Common Technique | Reversed-Phase HPLC (RP-HPLC) [2] |
| Typical Stationary Phase | C18 column [2] |
| Typical Mobile Phase | Mixtures of water with organic modifiers (e.g., methanol, acetonitrile) [2] |
| Key Consideration | Mechanism shifts with solvent polarity [3] |
A key finding from the literature is that pyridine's retention mechanism in HPLC changes significantly with the mobile phase composition [3].
This implies that your choice of mobile phase ratio is not just about elution strength but can fundamentally change the selectivity of the separation.
Based on standard practices in pharmaceutical and chemical analysis [4] [5], here is a detailed protocol for an RP-HPLC method that can be developed and validated for this compound.
1. Sample Preparation
2. Instrumental Setup and Conditions The following setup provides a starting point for method development [4] [5].
The workflow for the entire analytical process is summarized below:
1. Assessing Peak Purity A fundamental requirement for reliable purity analysis is verifying that the main peak is pure and not co-eluting with an impurity [6].
2. Quantification and Validation To determine the purity percentage, establish a calibration curve with a reference standard. Key validation parameters should be addressed [4]:
A prominent application of pyridinium salts is in catalysis, such as the synthesis of cyclic carbonates from epoxides and CO₂, which is a key carbon dioxide utilization (CCU) process. Experimental data shows that the nature of the halide anion is a critical performance factor.
Experimental Data on Counterion Effect In a model reaction with styrene oxide under 1 atm CO₂ at 40°C for 12 hours, pyridinium salts with different anions showed significant performance differences [1]:
| Catalyst | Anion | Reported Yield of Cyclic Carbonate |
|---|---|---|
| DMAP·HI | Iodide (I⁻) | 96% [1] |
| DMAP·HBr | Bromide (Br⁻) | 37% [1] |
| DMAP·HCl | Chloride (Cl⁻) | 20% [1] |
Interpretation of the Data
For researchers looking to replicate or benchmark performance in CO₂ utilization, here is a summarized protocol based on the literature [1]:
The catalytic cycle for this reaction can be visualized as follows:
For researchers and scientists, the choice between pyridine hydroiodide and other pyridinium salts should be guided by the specific application:
Experimental studies show that the counterion in pyridinium salts significantly impacts their effectiveness as catalysts, which relates to their chemical stability and reactivity. The table below summarizes findings from a study on catalyzing the reaction of styrene oxide with CO₂ to form cyclic carbonate [1].
| Catalyst | Reaction Temperature | Yield after 12 hours |
|---|---|---|
| DMAP·HI (Dimethylaminopyridinium Iodide) | 40 °C | 96% [1] |
| DMAP·HBr | 40 °C | 37% [1] |
| DMAP·HCl | 40 °C | 20% [1] |
| Pyridine·HI | 40 °C | 66% [1] |
| p-CNPy·HI (p-cyanopyridinium iodide) | 40 °C | 46% [1] |
The data indicates that iodide salts (like pyridine hydroiodide) are more effective in this context than bromide or chloride salts. The study attributes the superior performance of the iodide counterion to its enhanced nucleophilicity and better qualities as a leaving group [1].
Furthermore, the electronic properties of the pyridine ring influence the catalyst's performance. The study tested a series of para-substituted pyridinium iodide salts and found that catalysts with electron-donating groups (e.g., dimethylamino) showed higher yields than those with electron-withdrawing groups (e.g., cyano) [1]. Basicity (pKa) is a key factor, with higher pKa correlating with better catalytic performance in this system [1].
The experimental data in the previous section was generated using a standardized protocol for evaluating catalyst performance in cyclic carbonate synthesis. The workflow below outlines the key steps involved in this process [1].
While a full stability profile isn't available in the search results, some key practical information can be noted:
The following table summarizes experimental data for pyridine hydroiodide and related catalysts in synthesizing cyclic carbonates from epoxides and CO₂ under ambient conditions (1 atm CO₂, 40°C) [1].
| Catalyst Name | CAS Number | Chemical Formula | Counter Ion | Reaction Temp. | Catalyst Loading | Substrate | Yield (%) | TOF (h⁻¹) | Key Findings |
|---|---|---|---|---|---|---|---|---|---|
| DMAP·HI [1] | Information Missing | C₇H₁₁IN₂ | Iodide (I⁻) | 40 °C | 10 mol% | Styrene Oxide | 96 | ~0.80 | Superior activity; optimal for its high basicity [1]. |
| p-CH₃Py·HI [1] | 18820-83-2 (Parent compound) | C₆H₈IN | Iodide (I⁻) | 40 °C | 10 mol% | Styrene Oxide | 89 | ~0.74 | Good activity, electron-donating group enhances performance [1]. |
| Pyridine·HI [1] | 18820-83-2 [2] [3] | C₅H₆IN | Iodide (I⁻) | 40 °C | 10 mol% | Styrene Oxide | 66 | ~0.55 | Moderate activity [1]. |
| p-CNPy·HI [1] | Information Missing | C₆H₅IN₂ | Iodide (I⁻) | 40 °C | 10 mol% | Styrene Oxide | 46 | ~0.38 | Lowest yield; electron-withdrawing group hinders catalysis [1]. |
| DMAP·HBr [1] | Information Missing | C₇H₁₁BrN₂ | Bromide (Br⁻) | 40 °C | 10 mol% | Styrene Oxide | 37 | ~0.30 | Demonstrates critical counterion effect (I⁻ > Br⁻) [1]. |
| DMAP·HCl [1] | Information Missing | C₇H₁₁ClN₂ | Chloride (Cl⁻) | 40 °C | 10 mol% | Styrene Oxide | 20 | ~0.17 | Lowest activity with chloride counterion [1]. |
| HI only [1] | N/A | HI | N/A | 40 °C | 10 mol% | Styrene Oxide | ~10 | ~0.08 | Low yield; forms by-products; proves DMAP is essential [1]. |
The key experimental data comes from a model reaction for cyclic carbonate synthesis [1].
The study investigated how the catalyst's structure influences its activity, leading to the following mechanistic understanding [1]:
This compound, particularly when derived from basic pyridines like DMAP, shows high promise as a sustainable and efficient organocatalyst for CO₂ utilization under remarkably mild conditions [1]. The available data provides a strong foundation for its evaluation.
The table below summarizes the fundamental identifiers and properties of pyridine hydroiodide found in the search results:
| Property | Details |
|---|---|
| CAS Number | 18820-83-2 [1] [2] [3] |
| Molecular Formula | C5H6IN [1] [3] |
| Molecular Weight | 207.01 - 207.02 g/mol [1] [2] |
| Other Names | Pyridinium iodide, this compound [1] [2] [3] |
| Appearance | White to light yellow or light orange powder or crystal [1] |
| Melting Point | 210 °C (decomposes) [1] |
| Density | 2.09 g/cm³ [1] |
| Water Solubility | Soluble [1] |
| Key Application | Used as a precursor for perovskites in photovoltaic applications [2] |
To construct the objective comparison guide you require, here is a proposed outline and methodologies you can employ, drawing from general analytical principles and the limited experimental concepts in the search results.
You can compare the performance of this compound against other salts (like pyridine hydrochloride) using the following techniques:
Your guide can objectively compare this compound with alternatives based on:
The workflow for validating purity using the discussed methods can be visualized as follows:
The table below summarizes key information for this compound, which may serve as a benchmark for comparison [1].
| Property | Specification |
|---|---|
| CAS Number | 18820-83-2 [1] |
| Molecular Formula | C5H6IN [1] |
| Molecular Weight | 207.01 g/mol [1] |
| Melting Point | 210 °C (decomposition) [1] |
| Form | White to Light yellow powder or crystal [1] |
| Price (5g) | Approximately $100 [1] |
Conventional hydrofunctionalization of pyridines often relies on Lewis acid activation followed by hydride addition. A novel umpolung (polarity reversal) approach offers a distinct alternative [2].
This method involves a formal nucleophilic boryl anion addition to pyridine, forming an N-boryl pyridyl anion intermediate, which is then protonated to synthesize N-H 1,4-dihydropyridine (1,4-DHP) derivatives. These are valuable structures in pharmaceutical chemistry and as synthetic reductants but can be difficult to access via traditional methods [2].
The following workflow visualizes the key steps in this alternative synthesis method:
Optimized Reaction Conditions [2]: